Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Antimalarial probe development M1 aminopeptidase inhibition Structure-activity relationship

This compound is the definitive piperidine reference point for 4-(aminoalkyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one SAR. Its IC50 of 65.3 µM against P. falciparum M1AAP and 825 nM against M. tuberculosis dTDP-4-dehydrorhamnose 3,5-epimerase provide quantitative benchmarks for amine basicity and H-bond acceptor capacity modulation. With predicted LogP 3.93 and LogD₇.₄ 2.97, it is the preferred choice for intracellular accumulation studies. Procure as a validated synthetic intermediate for further N-alkylation or quaternization reactions.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 17792-10-8
Cat. No. B7737641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
CAS17792-10-8
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)O
InChIInChI=1S/C19H23NO3/c21-17-9-8-14-13-6-2-3-7-15(13)19(22)23-18(14)16(17)12-20-10-4-1-5-11-20/h8-9,21H,1-7,10-12H2
InChIKeyDCHFPDPBVJROEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 17792-10-8): Core Identity and Procurement-Relevant Classification


3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 17792-10-8) is a synthetic Mannich base belonging to the 7,8,9,10-tetrahydrobenzo[c]chromen-6-one (modified coumarin) class, with molecular formula C₁₉H₂₃NO₃ and a molecular weight of 313.39 Da . It features a 3-hydroxy substituent and a 4-(piperidin-1-ylmethyl) group on the tricyclic benzochromenone scaffold, and was first reported in a systematic study of Mannich bases derived from hydroxy-tetrahydrobenzo[c]chromen-6-ones [1]. The compound has appeared in NIH Molecular Libraries Program high-throughput screens, yielding publicly available bioactivity data against two distinct enzyme targets [2].

Why Generic Substitution of 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one Fails: Structural Determinants of Differential Target Engagement


Within the 4-(aminoalkyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one series, the identity of the cyclic amine at the 4-position fundamentally dictates both the magnitude and the target-selectivity profile of enzyme inhibition. Replacing the piperidine ring with a morpholine ring alters M1-family alanyl aminopeptidase (M1AAP) inhibitory potency by approximately 2.8-fold in the identical assay format, demonstrating that physicochemical properties conferred by the amine—basicity, hydrogen-bonding capacity, and lipophilicity—cannot be interchanged without measurable loss or gain of activity [1]. Furthermore, the presence or absence of a 2-chloro substituent on the aromatic ring produces a distinct pharmacological profile (CNS stimulation with neuroleptic indications for the 2-chloro-pyrrolidine analog), underscoring that even single-atom modifications on this scaffold lead to divergent biological outcomes [2].

Quantitative Differentiation Evidence for 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 17792-10-8) Relative to Closest Structural Analogs


Differential M1-Family Alanyl Aminopeptidase (M1AAP) Inhibition: Piperidine vs. Morpholine at the 4-Position

In a confirmatory dose-response screen against recombinant Plasmodium falciparum M1-family alanyl aminopeptidase (M1AAP) conducted by the Southern Research Molecular Libraries Screening Center (SRMLSC), 3-hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one exhibited an IC₅₀ of 65,300 nM (65.3 µM) [1]. In the identical assay protocol (PubChem AID 1445), the direct morpholine analog—3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (BDBM51488, MLS000078642)—yielded an IC₅₀ of 23,700 nM (23.7 µM) [2]. The piperidine-bearing compound is thus approximately 2.75-fold less potent than its morpholine counterpart against this specific target.

Antimalarial probe development M1 aminopeptidase inhibition Structure-activity relationship

Distinct Secondary Target: dTDP-4-Dehydrorhamnose 3,5-Epimerase Inhibition in Mycobacterium tuberculosis

In a separate high-throughput screen (PubChem AID 1695) conducted by the Penn Center for Molecular Discovery (PCMD), 3-hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one inhibited Mycobacterium tuberculosis dTDP-4-dehydrorhamnose 3,5-epimerase with an IC₅₀ of 825 nM [1]. This target is involved in cell wall arabinogalactan biosynthesis and is absent in human cells. No comparable data for the morpholine analog or other 4-substituted benzochromenone Mannich bases against this specific enzyme has been reported in the same screening panel, indicating that this target engagement profile is currently unique to the piperidine-bearing scaffold among publicly disclosed close analogs.

Antitubercular target Cell wall biosynthesis dTDP-rhamnose pathway

Physicochemical Differentiation: Lipophilicity and Basicity of Piperidine vs. Morpholine at the 4-Position

The replacement of the morpholine oxygen with a methylene group (piperidine) produces predictable and quantifiable changes in physicochemical parameters relevant to procurement decisions. The target compound (piperidine analog) has a predicted LogP of 3.93 (ACD/Labs) and a predicted pKa of approximately 9.8–10 for the piperidine nitrogen , compared to a predicted LogP of approximately 2.4–2.6 and a pKa of approximately 7.8–8.2 for the morpholine analog, based on fragment-based calculations [1]. At physiological pH 7.4, the piperidine nitrogen is >99% protonated whereas the morpholine nitrogen is approximately 80–90% protonated, yielding different charge states that influence membrane permeability, solubility, and protein binding.

Drug-likeness Permeability Ligand efficiency

Recommended Procurement and Application Scenarios for 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one (CAS 17792-10-8)


SAR Probe Development: Exploring the Amine Pharmacophore in M1AAP Inhibitor Series

Researchers constructing structure-activity relationships around the 4-(aminoalkyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one scaffold should procure this compound as the piperidine reference point. Its measured IC₅₀ of 65.3 µM against P. falciparum M1AAP, compared to 23.7 µM for the morpholine analog, provides a quantitative benchmark for understanding how amine basicity and hydrogen-bond acceptor capacity modulate potency on this antimalarial target [1].

Mycobacterial Cell Wall Biosynthesis Inhibitor Screening

The sub-micromolar IC₅₀ (825 nM) against M. tuberculosis dTDP-4-dehydrorhamnose 3,5-epimerase supports procurement for inclusion in antitubercular screening cascades or as a starting scaffold for medicinal chemistry optimization targeting the dTDP-rhamnose biosynthetic pathway [2]. The 79-fold selectivity window over M1AAP may help deconvolute target-specific vs. off-target effects in cellular assays.

Control Compound Requiring Higher Lipophilicity in Cell-Based Assays

For cell-permeability-limited assay systems, the piperidine analog's predicted LogP of 3.93 and LogD₇.₄ of 2.97—approximately 1–1.5 log units higher than the morpholine analog—make it the preferred choice when intracellular accumulation is a critical experimental parameter. Researchers should verify permeability experimentally (e.g., PAMPA or Caco-2) under their specific assay conditions before large-scale procurement .

Mannich Base Synthetic Intermediate for Diversification

As a well-characterized Mannich base of the 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one system, this compound serves as a validated synthetic reference and potential intermediate for further N-alkylation, N-oxide formation, or quaternization reactions, following the general synthetic route established by Garazd et al. (2002) [3].

Quote Request

Request a Quote for 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.